Product packaging for 5-chloro-N1-cyclopropylbenzene-1,2-diamine(Cat. No.:CAS No. 147245-30-5)

5-chloro-N1-cyclopropylbenzene-1,2-diamine

Cat. No.: B3241578
CAS No.: 147245-30-5
M. Wt: 182.65 g/mol
InChI Key: WHCSYIBWZNTLAJ-UHFFFAOYSA-N
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Description

Contextualization of 5-chloro-N1-cyclopropylbenzene-1,2-diamine within Aromatic Diamine Chemistry

This compound is an aromatic diamine characterized by a chlorine atom at the 5-position and a cyclopropyl (B3062369) group attached to one of the amino nitrogens (N1). This specific substitution pattern places it at the intersection of several important subclasses of aromatic amines.

Aromatic Diamines as Building Blocks: The core benzene-1,2-diamine structure is a fundamental building block for numerous heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines. These syntheses are typically achieved through condensation reactions with compounds containing two electrophilic centers, such as dicarbonyls, aldehydes, or carboxylic acid derivatives. researchgate.netresearchgate.net

Influence of N-Substitution: The presence of a substituent on one of the nitrogen atoms, as seen with the N-cyclopropyl group, significantly alters the molecule's chemical properties. N-substitution can modulate the nucleophilicity of the amino groups and introduce steric hindrance, which can be used to control the regioselectivity of subsequent reactions.

Role of the Chloro Substituent: The chloro group is an electron-withdrawing substituent that influences the reactivity of the aromatic ring and the basicity of the amino groups. This can affect the conditions required for condensation reactions and other transformations.

The combination of the reactive 1,2-diamine moiety, the unique electronic properties of the cyclopropyl group, and the modulating effect of the chlorine atom makes this compound a potentially valuable intermediate in the synthesis of complex, functionalized molecules for applications in medicinal chemistry and materials science.

Overview of Research Trajectories for N-Cyclopropylated Aromatic Amines

The incorporation of a cyclopropyl group onto an aromatic amine is a significant area of research due to the unique properties this functional group imparts.

Synthetic Methodologies: The direct N-cyclopropylation of aromatic amines can be challenging because cyclopropyl halides are resistant to nucleophilic attack. psu.edu An effective indirect method involves a two-step sequence: N-(1-ethoxycyclopropyl)ation of the aromatic amine, followed by reductive de-ethoxylation to yield the N-cyclopropylamine. psu.edu This method has been successfully applied to various aromatic amines. psu.edu

Physiological and Mechanistic Significance:

Enzyme Inhibition: Cyclopropylamines are a known class of physiologically active compounds, acting as irreversible inhibitors of enzymes like monoamine oxidase and cytochrome P450. psu.edu The inactivation of cytochrome P450 enzymes by cyclopropylamines is thought to proceed through a mechanism involving one-electron oxidation at the nitrogen, followed by the scission of the cyclopropane (B1198618) ring, leading to covalent modification of the enzyme. researchgate.net

Mechanistic Probes: N-cyclopropylated aromatic amines serve as valuable mechanistic probes. For example, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid results in the selective cleavage of the cyclopropyl group from the nitrogen, supporting a mechanism that involves the formation of an amine radical cation. researchgate.netnih.gov

Medicinal Chemistry: In drug design, the cyclopropylamine (B47189) moiety is a valued structural motif. The strained three-membered ring has unique electronic characteristics, and its incorporation can enhance metabolic stability and improve the binding affinity of a molecule to its biological target.

The research into N-cyclopropylated aromatic amines is driven by their potential to create novel pharmacologically active agents and to elucidate complex reaction mechanisms.

Historical Development of Phenylenediamine Synthetic Utility in Organic Chemistry

Phenylenediamines, particularly the ortho-isomer (benzene-1,2-diamine), have a long and rich history in synthetic organic chemistry. Their utility stems from their ability to readily undergo condensation reactions to form stable heterocyclic systems.

Formation of Benzimidazoles: One of the most well-established reactions of o-phenylenediamine (B120857) is its condensation with carboxylic acids or their derivatives to form benzimidazoles. researchgate.netresearchgate.net This reaction has been a cornerstone for the synthesis of a wide range of compounds with diverse biological activities.

Quinoxaline (B1680401) Synthesis: The condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, such as benzil, provides a straightforward route to quinoxalines. researchgate.netresearchgate.net This reaction is highly efficient and has been adapted to various catalytic systems to improve yields and reaction conditions. researchgate.net

Polymer Chemistry: p-Phenylenediamine (B122844) is a key monomer used in the production of high-strength polymers and composites, most notably Kevlar. wikipedia.org While o-phenylenediamine is not used for this specific polymer, its derivatives are explored in the synthesis of other polymers with unique thermal and electronic properties. tandfonline.com

Dye Industry: Phenylenediamines are important intermediates in the synthesis of a variety of dyes. nbinno.comnih.gov For instance, p-phenylenediamine is a common ingredient in hair dyes, where its oxidation leads to the formation of colored compounds. wikipedia.orgnih.gov

The synthetic versatility of phenylenediamines has cemented their role as indispensable precursors in the creation of a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials and dyes. researchgate.netnbinno.com

Compound Information Table

PropertyValue
IUPAC Name This compound
CAS Number 147245-30-5 bldpharm.com
Molecular Formula C₉H₁₁ClN₂
Synonyms 4-Chloro-N1-cyclopropyl-1,2-benzenediamine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClN2 B3241578 5-chloro-N1-cyclopropylbenzene-1,2-diamine CAS No. 147245-30-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-N-cyclopropylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCSYIBWZNTLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of 5 Chloro N1 Cyclopropylbenzene 1,2 Diamine

Reactions at Amino Centers

The presence of a primary and a secondary amino group allows for a range of reactions, including the addition of alkyl and acyl groups and condensation with carbonyl-containing compounds. The N-cyclopropyl group influences the nucleophilicity and steric environment of the secondary amine, which can affect regioselectivity in these reactions.

The nucleophilic nature of the amino groups in 5-chloro-N1-cyclopropylbenzene-1,2-diamine facilitates both alkylation and acylation. These reactions are fundamental for introducing diverse substituents, which can modify the compound's electronic and steric properties. Depending on the reaction conditions and the stoichiometry of the reagents, it is possible to achieve selective mono-substitution or di-substitution. For instance, acylation can occur upon treatment with acid chlorides or anhydrides. nih.gov

The primary amino group is generally more sterically accessible and may react preferentially under kinetically controlled conditions. However, the secondary amine, bearing the electron-donating cyclopropyl (B3062369) group, is also highly nucleophilic. Precise control over temperature, solvent, and the nature of the alkylating or acylating agent is crucial for directing the outcome of the reaction.

This compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reactivity is characteristic of o-phenylenediamines and serves as a primary route for synthesizing larger, more complex molecular architectures. The initial step typically involves the formation of a Schiff base (imine) intermediate through the reaction of the primary amino group with the carbonyl carbon. This intermediate is often not isolated but undergoes subsequent intramolecular reactions, particularly cyclization.

Annulation and Heterocyclic Ring Formation

One of the most significant applications of this compound in synthetic chemistry is its use as a precursor for annulation reactions, leading to the formation of fused heterocyclic rings. The adjacent amino groups are perfectly positioned to react with bifunctional electrophiles to construct five- or six-membered rings, with benzimidazoles being a prominent example. nih.gov

The reaction of o-phenylenediamines to form the benzimidazole (B57391) scaffold is a cornerstone of heterocyclic chemistry. uit.no this compound is an ideal substrate for creating benzimidazoles with specific substitution patterns, namely a chlorine atom at position 6 (or 5, depending on nomenclature) and a cyclopropyl group at position 1 of the resulting benzimidazole ring.

A widely used and efficient method for constructing the benzimidazole ring is the direct condensation of the diamine with either aldehydes or carboxylic acids (or their derivatives like esters or acid chlorides). uit.no When reacting with an aldehyde, the process typically involves heating the two components, often in a solvent like ethanol (B145695) or methanol, and sometimes in the presence of a catalyst. nih.govuit.no The reaction proceeds through the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole. uit.no

Similarly, condensation with carboxylic acids, often under acidic conditions and at elevated temperatures (the Phillips benzimidazole synthesis), provides the corresponding 2-substituted benzimidazoles. nih.gov

Table 1: Synthesis of Benzimidazole Derivatives from this compound

ReagentProductReaction Conditions
Aldehyde (R-CHO)2-R-6-chloro-1-cyclopropyl-1H-benzimidazoleAmbient to elevated temperatures, often in an alcohol solvent; may proceed without a catalyst. uit.no
Carboxylic Acid (R-COOH)2-R-6-chloro-1-cyclopropyl-1H-benzimidazoleElevated temperatures (e.g., >100°C), often with an acid catalyst (e.g., HCl). nih.gov

The formation of benzimidazoles from the condensation of o-phenylenediamines and aldehydes is inherently an oxidative process. uit.no After the initial condensation and cyclization to form a dihydrobenzimidazole intermediate, an oxidation step is required to achieve the final aromatic benzimidazole structure. In many procedures, atmospheric oxygen serves as the oxidant, especially when reactions are conducted open to the air at elevated temperatures. uit.no

Alternatively, specific oxidizing agents can be added to facilitate this transformation under milder conditions and often in higher yields. Reagents such as oxone can be used in a solvent like DMF to promote rapid cyclization and oxidation at room temperature. organic-chemistry.org This approach is beneficial for substrates that may be sensitive to higher temperatures.

A proposed mechanism involves the initial condensation to form an imine, which then undergoes intramolecular cyclization. The resulting non-aromatic dihydrobenzimidazole is then oxidized to introduce the double bond within the imidazole (B134444) ring, yielding the stable, aromatic benzimidazole product. uit.no

Formation of Quinoxaline (B1680401) Scaffolds

The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a fundamental and widely employed method for the synthesis of quinoxalines. sapub.org this compound serves as a versatile substrate in this reaction, leading to the formation of N-cyclopropyl-substituted quinoxaline derivatives. The reaction proceeds via a double condensation mechanism. Initially, one of the amino groups attacks a carbonyl group, followed by dehydration to form an imine. Subsequently, an intramolecular cyclization occurs as the second amino group attacks the remaining carbonyl, which, after a final dehydration step, yields the stable aromatic quinoxaline ring system.

The general reaction involves treating the diamine with a suitable 1,2-dicarbonyl compound, such as a 1,2-diketone or a glyoxal (B1671930) derivative, often under acidic catalysis or thermal conditions. mtieat.orgnih.gov The presence of the N-cyclopropyl group introduces specific steric and electronic features to the resulting quinoxaline, while the chloro substituent is retained on the benzene (B151609) ring.

A useful modification of this synthetic approach employs α-haloketones as surrogates for 1,2-dicarbonyl compounds. mtieat.orgnih.gov The reaction of this compound with an α-haloketone, like phenacyl bromide, proceeds through a condensation-oxidation sequence to afford the corresponding quinoxaline. nih.gov This method often proceeds efficiently without the need for a metal catalyst. nih.gov

Table 1: Examples of Quinoxaline Synthesis from this compound

Reactant 1 Reactant 2 (1,2-Dicarbonyl Source) Resulting Quinoxaline Product
This compound Benzil 6-chloro-1-cyclopropyl-2,3-diphenyl-1,2-dihydroquinoxaline
This compound 2,3-Butanedione 6-chloro-1-cyclopropyl-2,3-dimethyl-1,2-dihydroquinoxaline

Generation of Benzotriazole (B28993) Systems

The reaction of aromatic primary amines with nitrous acid (HNO₂) at low temperatures is a classic method for forming diazonium salts. msu.edulibretexts.org When an o-phenylenediamine (B120857) derivative is used, the resulting diazonium salt can undergo a spontaneous intramolecular cyclization to form a benzotriazole.

In the case of this compound, the primary amino group is susceptible to diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at 0–5 °C. libretexts.orgyoutube.com The secondary N-cyclopropylamino group does not undergo diazotization but instead acts as an intramolecular nucleophile. It attacks the newly formed diazonium group, leading to the elimination of a proton and the formation of the stable, five-membered triazole ring. This reaction is highly regioselective, yielding the N1-substituted benzotriazole. The product of this reaction is 6-chloro-1-cyclopropyl-1H-benzotriazole.

Diazotization: The primary amine (-NH₂) reacts with HONO to form a diazonium salt (-N₂⁺).

Intramolecular Cyclization: The adjacent secondary amine (-NH-cyclopropyl) attacks the diazonium group.

Deprotonation: Loss of a proton from the cyclopropylamino nitrogen results in the aromatic benzotriazole ring.

This method provides a direct and efficient pathway to N-substituted benzotriazoles, which are important structural motifs in medicinal chemistry and materials science. tsijournals.comnih.gov

Other Heterocyclic Transformations (e.g., 1,5-benzodiazepines)

Beyond quinoxalines and benzotriazoles, this compound is a valuable precursor for other fused heterocyclic systems, notably 1,5-benzodiazepines. These seven-membered rings are generally synthesized by the condensation of o-phenylenediamines with ketones, often in the presence of an acid catalyst. nih.govijtsrd.com

The reaction involves the condensation of two molecules of a ketone with one molecule of the diamine. nih.gov For instance, reacting this compound with acetone, catalyzed by reagents such as 2,4,6-trichloro-1,3,5-triazine (TCT) or various Lewis acids, would yield a substituted 1,5-benzodiazepine. researchgate.net The reaction proceeds efficiently under mild conditions. nih.gov The resulting structure, a 7-chloro-5-cyclopropyl-2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, incorporates the core elements of the starting materials into a pharmacologically relevant scaffold.

Table 2: Synthesis of 1,5-Benzodiazepines from this compound

Reactant 1 Reactant 2 (Ketone) Catalyst Example Resulting 1,5-Benzodiazepine Product
This compound Acetone Lewis Acid (e.g., BF₃·Et₂O) 7-chloro-5-cyclopropyl-2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
This compound Cyclohexanone H-MCM-22 nih.gov Spiro[cyclohexane-1,2'-(7-chloro-5-cyclopropyl-3,4-dihydro-1H-1,5-benzodiazepine)]

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating amino groups. These groups direct incoming electrophiles to the ortho and para positions relative to themselves. msu.edu

The directing effects of the substituents can be analyzed as follows:

-NH₂ (primary amino group): A strongly activating, ortho-, para-directing group.

-NH-cyclopropyl (secondary amino group): Also a strongly activating, ortho-, para-directing group.

-Cl (chloro group): A deactivating, yet ortho-, para-directing group.

In this specific molecule, the positions available for substitution are C4 and C5.

Position C4: This position is ortho to the -NH-cyclopropyl group and meta to the -NH₂ group.

Position C5: This position is para to the -NH₂ group and ortho to the -Cl group.

Given that the amino groups are much stronger activators than the chloro group is a deactivator, their influence will dominate the reaction's regioselectivity. The combined activating effect of both amino groups makes the ring highly nucleophilic. The most likely position for electrophilic attack would be the one that is most strongly activated. The para position to the primary amine (C5) is highly activated. The ortho position to the secondary amine (C4) is also strongly activated. Steric hindrance from the adjacent N-cyclopropyl group might slightly disfavor attack at C4 compared to C5. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation are expected to occur readily, likely yielding a mixture of C4 and C5 substituted products, with the exact ratio depending on the specific electrophile and reaction conditions. masterorganicchemistry.comyoutube.com

Coordination Chemistry: Ligand Properties of the Diamine Moiety

The two adjacent nitrogen atoms of this compound make it an excellent candidate to function as a bidentate ligand in coordination chemistry. Such ligands, which can bind to a metal center through two donor atoms, form stable chelate rings. In this case, the diamine can coordinate to a metal ion to form a five-membered chelate ring, a highly favorable conformation in coordination complexes.

The nitrogen atoms of both the primary and secondary amino groups possess lone pairs of electrons that are available for donation to a suitable metal acceptor atom. The compound can therefore form stable complexes with a wide variety of transition metals, such as copper(II), nickel(II), cobalt(II), and platinum(IV). uci.edu

The steric and electronic properties of the substituents on the diamine ligand can influence the geometry, stability, and reactivity of the resulting metal complexes.

Chloro group: This electron-withdrawing group can subtly modulate the electron density on the aromatic ring and, by extension, the basicity of the nitrogen donor atoms, which can influence the strength of the metal-ligand bonds.

The ability of this compound to form stable metal complexes makes it a person of interest for applications in catalysis, where the metal-ligand complex could facilitate various organic transformations. rsc.org

Derivatization and Analog Synthesis from 5 Chloro N1 Cyclopropylbenzene 1,2 Diamine

Synthesis of N-Substituted Analogues at Primary and Secondary Amine Positions

The presence of both primary and secondary amino groups in 5-chloro-N1-cyclopropylbenzene-1,2-diamine provides a fertile ground for the synthesis of a wide range of N-substituted analogues. These substitutions can be achieved through various classical and modern synthetic methodologies, including N-alkylation, N-acylation, and palladium-catalyzed amination reactions.

N-alkylation and N-acylation reactions on the diamine moiety are fundamental transformations for introducing diverse substituents, thereby altering the steric and electronic properties of the molecule. These reactions can be controlled to achieve either mono- or di-substitution by carefully managing the stoichiometry of the reactants and the reaction conditions. For instance, the reaction with an alkyl halide or an acyl chloride can selectively target the more nucleophilic primary amine under controlled conditions, or can be driven to substitute both amino groups.

A prominent method for the synthesis of N-aryl and N-alkyl derivatives is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. researchgate.netbldpharm.com This powerful reaction allows for the formation of carbon-nitrogen bonds between aryl halides and amines. While specific examples starting from this compound are not extensively documented in publicly available literature, the synthesis of structurally similar compounds, such as N-benzyl-4-chloro-benzene-1,2-diamine, has been reported. chemicalbook.com In a typical procedure, an N-benzylnitroaniline precursor is reduced using iron powder and ammonium (B1175870) chloride to yield the corresponding diamine. chemicalbook.com This approach highlights a viable route to N-substituted derivatives of the target compound.

Table 1: Examples of N-Substituted Analogues of Chloro-substituted Benzene-1,2-diamines

PrecursorReagents and ConditionsProductReference
N-benzylnitroanilineIron powder, ammonium chloride, ethanol (B145695), water, 80°CN1-benzyl-4-chlorobenzene-1,2-diamine chemicalbook.com
1-fluoro-2-nitrobenzene and 3,5-bis(trifluoromethyl)benzylamine1. Nucleophilic aromatic substitution 2. Catalytic hydrogenationN1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine mdpi.com

Functionalization of the Aromatic Ring through Chemical Transformations

The aromatic ring of this compound is another site for chemical modification, primarily through electrophilic aromatic substitution reactions. The existing substituents—the chloro group and the two amino groups—direct the position of incoming electrophiles. The amino groups are strong activating groups and ortho-, para-directors, while the chloro group is a deactivating but ortho-, para-directing group. The interplay of these electronic effects governs the regioselectivity of substitution reactions.

Direct electrophilic substitution on the diamine itself can be challenging due to the high reactivity of the amino groups, which can lead to side reactions. Therefore, it is often advantageous to protect the amino groups prior to attempting electrophilic aromatic substitution. For instance, acylation of the amino groups to form amides reduces their activating effect and protects them from oxidation.

A relevant example of aromatic ring functionalization on a similar heterocyclic core is the bromination of 2-chlorobenzimidazole. nih.gov In this case, the benzimidazole (B57391) is treated with bromine-water to yield 2-chloro-5,6-dibromobenzimidazole. nih.gov This demonstrates that further halogenation of the aromatic ring is a feasible transformation for this class of compounds. While not a direct functionalization of the starting diamine, it provides a proof-of-concept for introducing additional substituents onto the benzene (B151609) ring.

Table 2: Example of Aromatic Ring Functionalization on a Related Scaffold

Starting MaterialReagents and ConditionsProductReference
2-ChlorobenzimidazoleBromine-water2-Chloro-5,6-dibromobenzimidazole nih.gov

Development of Hybrid Molecular Architectures Incorporating the Diamine Unit

The 1,2-diamine functionality is a well-established precursor for the synthesis of a variety of fused heterocyclic systems. This is typically achieved through cyclocondensation reactions with bifunctional electrophiles. The resulting hybrid molecular architectures often possess interesting biological activities and material properties.

A common and straightforward method for constructing heterocyclic rings is the condensation of o-phenylenediamines with aldehydes or carboxylic acids to form benzimidazoles. nih.govnih.govbiomedpharmajournal.orggoogle.com The reaction with an aldehyde, often in the presence of an oxidizing agent or a catalyst, leads to the formation of a 2-substituted benzimidazole. biomedpharmajournal.org Similarly, condensation with a carboxylic acid, typically under acidic conditions or with a dehydrating agent, also yields the corresponding benzimidazole derivative. google.com Given the structure of this compound, its reaction with various aldehydes or carboxylic acids would be expected to produce 6-chloro-1-cyclopropyl-2-substituted-1H-benzimidazoles.

Another important class of heterocycles that can be synthesized from 1,2-diamines are quinoxalines. These are formed by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govresearchgate.netnih.gov This reaction is generally high-yielding and provides a direct route to a wide range of substituted quinoxalines. The reaction of this compound with a 1,2-diketone would result in the formation of a 6-chloro-N-cyclopropyl-substituted quinoxaline (B1680401).

Furthermore, the diamine can be incorporated into more complex polycyclic systems. For example, in the synthesis of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines, a related diamine scaffold is used as a building block. nih.gov The synthesis involves the nucleophilic displacement of a chloro group on a pyrimido[4,5-b]indole core by an appropriate aniline. nih.gov This demonstrates how the diamine functionality can be a key element in the construction of elaborate, multi-ring systems with potential applications as kinase inhibitors.

Table 3: Examples of Hybrid Molecular Architectures Derived from o-Phenylenediamines

o-Phenylenediamine DerivativeReaction PartnerResulting Heterocycle
General o-phenylenediamineAldehyde/Carboxylic AcidBenzimidazole
General o-phenylenediamine1,2-Dicarbonyl CompoundQuinoxaline
N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamideSubstituted anilines5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine

Advanced Spectroscopic and Structural Elucidation of 5 Chloro N1 Cyclopropylbenzene 1,2 Diamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-chloro-N1-cyclopropylbenzene-1,2-diamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular structure.

In a typical ¹H NMR spectrum, the aromatic protons would appear as distinct signals in the downfield region (typically 6.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The specific splitting patterns (e.g., doublets, doublets of doublets) would be dictated by the coupling between adjacent protons, which can be predicted using Karplus-type relationships and confirmed with 2D NMR techniques. The protons of the primary amine (-NH₂) and the secondary amine (-NH-) would appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature. The cyclopropyl (B3062369) protons would exhibit complex multiplets in the upfield region, characteristic of their strained three-membered ring structure.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. The aromatic carbons would resonate between 110 and 150 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The carbons of the cyclopropyl group would appear at significantly higher field strengths.

Advanced techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are employed to correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. rsc.org These multi-dimensional NMR experiments are crucial for the definitive assignment of all signals in the complex spectra of this molecule. nih.gov

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Aromatic CH6.5 - 7.5115 - 130Complex splitting patterns expected due to ortho, meta, and para coupling. youtube.com
C-Cl-125 - 135
C-NH₂-135 - 145
C-NH-cyclopropyl-140 - 150
NH₂3.5 - 4.5 (broad s)-Chemical shift is solvent and concentration dependent.
NH4.0 - 5.0 (broad s)-
Cyclopropyl CH2.0 - 2.5 (m)25 - 35Methine proton.
Cyclopropyl CH₂0.4 - 0.9 (m)5 - 15Diastereotopic methylene (B1212753) protons.

Conformational Analysis of the Cyclopropyl Moiety and Amine Groups

The conformation of the cyclopropyl group can influence the orientation of the lone pair on the secondary amine nitrogen. This, in turn, affects its basicity and nucleophilicity. The interaction between the N-H proton of the cyclopropylamine (B47189) and the adjacent primary amine group can lead to intramolecular hydrogen bonding, which would stabilize certain conformations. Temperature-dependent NMR studies can provide insight into the dynamics of these conformational changes and the energy barriers between different rotamers. chemistrysteps.com

Stereochemical Assignment through Advanced NMR Techniques

While this compound itself is achiral, derivatives with substituents on the cyclopropyl ring or at the amine positions can be chiral. In such cases, advanced NMR techniques are essential for assigning the relative and absolute stereochemistry. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of protons. uni-regensburg.de For a chiral derivative, NOE correlations can establish the relative configuration of stereocenters. For example, an NOE between a proton on the cyclopropyl ring and a proton on the aromatic ring would indicate a specific spatial arrangement. longdom.org In conjunction with computational modeling, these NMR techniques provide a powerful platform for the complete stereochemical elucidation of complex derivatives. uni-regensburg.denih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

The FTIR spectrum would be dominated by characteristic absorption bands. The N-H stretching vibrations of the primary (-NH₂) and secondary (-NH-) amine groups are expected in the region of 3300-3500 cm⁻¹. researchgate.net The primary amine typically shows two bands (asymmetric and symmetric stretching), while the secondary amine shows one. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the C-H stretches of the cyclopropyl group appear just below 3000 cm⁻¹. The N-H bending vibrations are found around 1600 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic ring typically appear as a series of peaks between 1450 and 1600 cm⁻¹. The C-N stretching vibrations can be observed in the 1250-1350 cm⁻¹ region, and the C-Cl stretch would appear in the fingerprint region, typically below 800 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint for the substituted benzene core.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Intensity
N-H (primary amine)Asymmetric & Symmetric Stretch3450 - 3350Medium
N-H (secondary amine)Stretch3350 - 3310Medium
Aromatic C-HStretch3100 - 3000Strong
Cyclopropyl C-HStretch2990 - 2900Medium
N-HBend1640 - 1560Medium
Aromatic C=CStretch1600 - 1450Strong
C-NStretch1350 - 1250Medium
C-ClStretch800 - 600Weak

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of this compound and for elucidating its fragmentation pathways under electron impact (EI) or other ionization methods. HRMS provides a highly accurate mass-to-charge ratio (m/z), allowing for the unambiguous determination of the elemental composition.

The fragmentation of N-cyclopropyl anilines can be complex. nih.gov Upon ionization, the molecular ion ([M]⁺˙) would be observed, and its isotopic pattern would confirm the presence of one chlorine atom. Common fragmentation pathways for related anilines involve the loss of small neutral molecules or radicals. researchgate.net For this compound, initial fragmentation could involve the loss of a hydrogen atom, or cleavage of the cyclopropyl ring. A characteristic fragmentation pathway for N-cyclopropyl compounds involves the opening of the three-membered ring. nih.gov

Predicted Mass Spectrometry Fragmentation for this compound

Fragment (m/z) Proposed Structure / Loss Notes
196/198[M]⁺˙Molecular ion peak, showing the characteristic 3:1 isotopic ratio for chlorine.
181/183[M - CH₃]⁺Loss of a methyl radical, potentially after rearrangement.
167/169[M - C₂H₅]⁺ or [M - NH₂CH]⁺Loss of an ethyl radical or other fragment after ring opening.
155/157[M - C₃H₅]⁺Loss of the cyclopropyl radical.
142/144[C₆H₅ClN₂]⁺Loss of the cyclopropyl group.
126[C₆H₄ClNH]⁺Loss of the cyclopropylamine moiety.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound or its derivatives can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.

The crystal structure would reveal the planarity of the benzene ring and the precise geometry of the cyclopropyl group. It would also show the intermolecular interactions, such as hydrogen bonding between the amine groups of adjacent molecules, which dictate the crystal packing. This information is invaluable for understanding the physical properties of the compound and for validating computational models of its structure. While no specific crystal structure for this exact compound is publicly available, data from related o-phenylenediamine (B120857) derivatives show extensive hydrogen bonding networks in the solid state. researchgate.net

Spectroscopic Studies on Electronic Transitions (e.g., UV-Vis)

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. Substituted phenylenediamines typically exhibit strong absorption bands in the ultraviolet region due to π → π* transitions within the aromatic system. researchgate.netsemanticscholar.org

For this compound, one would expect to see characteristic absorption maxima similar to those of other o-phenylenediamines. nist.gov The presence of the amino groups (powerful auxochromes) causes a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The chlorine atom and the N-cyclopropyl group will also modulate the electronic structure and thus the position and intensity of these absorption bands. sielc.com The UV-Vis spectrum provides a valuable electronic fingerprint of the molecule and can be used to study its interactions with other species, such as metal ions. researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations of Electronic Structure and Geometry

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used method for calculating the properties of molecules due to its favorable balance of accuracy and computational cost.

Optimized Molecular Geometries and Conformational Landscapes

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as the optimized molecular geometry. For a flexible molecule like 5-chloro-N1-cyclopropylbenzene-1,2-diamine, which contains a rotatable cyclopropyl (B3062369) group, multiple low-energy conformations may exist.

A conformational analysis would be performed to identify the various stable conformers and their relative energies. This process involves systematically rotating the single bonds—primarily the bond connecting the cyclopropyl nitrogen to the benzene (B151609) ring—and calculating the energy at each step. The resulting low-energy structures would represent the most likely shapes the molecule adopts. The geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer would then be determined. Without specific studies, the exact bond lengths and angles for this molecule remain uncalculated.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. researchgate.net For this compound, a computational study would calculate the energies of these orbitals and map their spatial distribution to predict reactive sites.

Table 1: Hypothetical Frontier Molecular Orbital Data

Parameter Description Predicted Value
EHOMO Energy of the Highest Occupied Molecular Orbital Data not available
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Data not available
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO Data not available

Note: This table is for illustrative purposes only. No experimental or calculated values for this compound have been found.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. bhu.ac.in It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). bhu.ac.in

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the diamine group and the chlorine atom, due to their high electronegativity. The hydrogen atoms of the amino groups and the cyclopropyl ring would likely exhibit a positive potential. bhu.ac.in This map provides valuable insights into intermolecular interactions and the most probable sites for chemical reactions.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model the step-by-step mechanism of a chemical reaction. This involves identifying the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and rate.

For reactions involving this compound, such as its synthesis or subsequent chemical transformations, reaction pathway modeling would elucidate the most favorable mechanism. By calculating the energies of reactants, products, and transition states, chemists can predict reaction feasibility and explore the effects of substituents on reactivity. No such modeling studies have been published for this specific compound.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can predict various spectroscopic properties with a reasonable degree of accuracy.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms are a powerful tool for structure elucidation and verification. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov The predicted chemical shifts would then be compared to experimental data, if available, to confirm the molecular structure. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. These frequencies are determined by the molecule's geometry and the strength of its chemical bonds. Comparing the calculated vibrational spectrum with an experimental one can help identify the compound and confirm its functional groups.

Table 2: Hypothetical Predicted Spectroscopic Data

Spectroscopy Type Parameter Predicted Value
¹H NMR Chemical Shifts (ppm) Data not available
¹³C NMR Chemical Shifts (ppm) Data not available
IR Spectroscopy Vibrational Frequencies (cm⁻¹) Data not available

Note: This table is for illustrative purposes only. No experimental or calculated values for this compound have been found.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations can model the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, molecular vibrations, and interactions with a solvent or other molecules. An MD simulation of this compound could reveal how the cyclopropyl group rotates and how the molecule behaves in a solution, which is information that static calculations cannot provide.

Applications in Advanced Organic Synthesis and Functional Materials

Role as a Key Building Block for Complex Polyheterocyclic Systems

The 1,2-diamine moiety is a well-established precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of both a primary and a secondary amine in 5-chloro-N1-cyclopropylbenzene-1,2-diamine allows for regioselective reactions, making it a valuable synthon for complex polyheterocyclic systems.

One of the most prominent applications of o-phenylenediamines is in the synthesis of quinoxalines, a class of bicyclic heterocycles with a wide range of biological activities. The reaction of this compound with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, is expected to yield quinoxaline (B1680401) derivatives. The chlorine substituent at the 5-position and the N-cyclopropyl group can modulate the electronic properties and solubility of the resulting quinoxaline, which can be advantageous for various applications. For instance, a PhD thesis from the University of Nottingham describes the synthesis of this compound as a key intermediate in the preparation of novel PqsR antagonists, highlighting its utility in constructing complex bioactive molecules. nottingham.ac.uk

The general synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds is a well-established synthetic route. mdpi.comacs.orgnih.gov This reaction typically proceeds through a condensation-cyclization-oxidation sequence. The substituents on the o-phenylenediamine (B120857) ring, in this case, a chloro and a cyclopropyl (B3062369) group, are retained in the final quinoxaline structure, thereby influencing its physicochemical properties.

Table 1: Potential Quinoxaline Derivatives from this compound

Reactant (1,2-dicarbonyl) Potential Quinoxaline Product
Glyoxal 6-chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Benzil 6-chloro-1-cyclopropyl-2,3-diphenylquinoxaline

Beyond simple quinoxalines, the reactivity of the diamine allows for the construction of more intricate polyheterocyclic frameworks through multi-component reactions or by using more complex dicarbonyl precursors.

Precursor in Polymer Chemistry and Organic Electronic Materials (e.g., OLEDs)

The development of novel organic materials for electronic applications, such as organic light-emitting diodes (OLEDs), is a rapidly advancing field. Aromatic diamines are crucial precursors in the synthesis of polymers and small molecules used in these devices. While direct polymerization of this compound has not been extensively reported, its structural features suggest its potential as a monomer or a building block for emissive or charge-transporting materials.

The electropolymerization of o-phenylenediamine and its derivatives is a known method to produce poly(o-phenylenediamine) films. nih.gov These polymers often exhibit interesting electrochemical and optical properties. The presence of the chloro and cyclopropyl substituents on the monomer unit would likely influence the polymerization process and the properties of the resulting polymer, such as solubility, bandgap, and morphology. acs.org The synthesis of derivatives of phenyl pyrimidine (B1678525) and other nitrogen-containing heterocycles for use as emitters in OLEDs is an active area of research. nih.gov The quinoxaline derivatives accessible from this compound could be explored as potential components in such devices.

Furthermore, the incorporation of this diamine into larger conjugated systems could lead to materials with tailored electronic properties. The electron-withdrawing nature of the chlorine atom and the unique electronic properties of the cyclopropyl group can be used to fine-tune the HOMO and LUMO energy levels of the resulting materials, which is a critical aspect in the design of efficient OLEDs. researchgate.netrsc.org

Use as a Ligand in Organometallic and Catalytic Systems

The two nitrogen atoms of this compound can act as a bidentate ligand, coordinating to a metal center to form stable organometallic complexes. The resulting chelate ring imparts stability to the complex. The electronic and steric properties of the ligand can be readily modified by the chloro and cyclopropyl substituents, which in turn influences the catalytic activity and selectivity of the metal complex.

Salen-type ligands, which are Schiff bases derived from the condensation of a diamine and two equivalents of a salicylaldehyde (B1680747) derivative, are widely used in coordination chemistry and catalysis. wikipedia.org this compound can serve as the diamine component in the synthesis of unsymmetrical salen-type ligands. These ligands can then be complexed with various transition metals to generate catalysts for a range of organic transformations, including asymmetric synthesis.

The modification of ligands with different substituents is a common strategy to fine-tune the properties of organometallic complexes. mdpi.comnih.govchemrxiv.org The chloro group on the aromatic ring of this compound can influence the Lewis acidity of the metal center, while the cyclopropyl group can introduce specific steric constraints, potentially leading to enhanced selectivity in catalytic reactions.

Development of Chemosensors and Recognition Elements

Chemosensors are molecules designed to detect the presence of specific chemical species through a measurable signal, such as a change in color or fluorescence. o-Phenylenediamine and its derivatives are frequently used as building blocks for chemosensors. The principle often relies on the reaction of the diamine with an analyte to form a new species with distinct photophysical properties.

While there are no specific reports on the use of this compound as a chemosensor, the known reactivity of the o-phenylenediamine moiety suggests its potential in this area. For example, o-phenylenediamines can react with various analytes, including metal ions and reactive oxygen species, leading to a fluorescent response. The substituents on the aromatic ring can influence the selectivity and sensitivity of the sensor. The chloro and cyclopropyl groups in this compound could play a crucial role in modulating its recognition properties and the signaling mechanism.

Future Research Directions and Emerging Paradigms

Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry are paramount in modern synthetic organic chemistry, aiming to reduce waste and utilize more environmentally benign processes. Future research on 5-chloro-N1-cyclopropylbenzene-1,2-diamine should prioritize the development of sustainable synthetic and derivatization methods.

One promising avenue is the adoption of greener solvents. Traditional syntheses of aromatic amines often rely on volatile and toxic organic solvents. mdpi.com Deep eutectic solvents (DESs) have emerged as viable green alternatives, often acting as both the solvent and a catalyst, thereby streamlining synthesis and minimizing waste. mdpi.com Research into the use of DESs, supercritical carbon dioxide (sc-CO2), or even water for the synthesis and functionalization of this compound could significantly improve the environmental footprint of its production. chemistryviews.orgresearchgate.net For instance, the condensation of o-phenylenediamines with aldehydes to form benzimidazoles, a common derivatization, has been successfully performed in water and under microwave irradiation, suggesting a greener path forward. eijppr.com

Solvent-free approaches, such as ball milling, offer another powerful green chemistry tool. This mechanochemical method can lead to quantitative conversions in short reaction times without the need for any solvent, catalyst, or base, as demonstrated in the synthesis of enamines. organic-chemistry.org Exploring the N-alkylation or acylation of this compound under ball-milling conditions could lead to highly efficient and waste-free synthetic protocols.

Furthermore, the use of naturally derived catalysts, such as those from plant extracts, is a burgeoning area of green chemistry. researchgate.net Investigating the efficacy of such catalysts in promoting reactions involving this compound could lead to novel and sustainable catalytic systems.

Green Chemistry ApproachPotential Application for this compoundPotential Advantages
Deep Eutectic Solvents (DESs) Synthesis and derivatization reactions (e.g., benzimidazole (B57391) formation)Acts as both solvent and catalyst, reduces waste, often biodegradable. mdpi.com
Supercritical CO2 (sc-CO2) Imine synthesis and other condensation reactionsNon-toxic, non-flammable, readily removable, can act as a promoter. chemistryviews.org
Water as a Solvent Condensation reactions to form heterocyclesEnvironmentally benign, low cost, promotes certain reactions. eijppr.com
Ball Milling (Mechanochemistry) N-alkylation, N-acylation, and other solid-state reactionsSolvent-free, rapid reaction times, high yields, no catalyst often needed. organic-chemistry.org
Natural Catalysts Various catalytic transformationsRenewable, biodegradable, potentially lower cost and toxicity. researchgate.net
Microwave Irradiation Accelerated synthesis of derivatives like benzimidazolesReduced reaction times, often higher yields, energy efficient.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a nucleophilic diamine, a chloro-substituent, and a strained cyclopropyl (B3062369) group in this compound suggests a rich and largely unexplored reactivity profile.

A particularly intriguing area for future investigation is the reactivity of the N-cyclopropyl group. Studies on other N-cyclopropyl-N-alkylanilines have shown that reaction with nitrous acid leads to the selective cleavage of the cyclopropyl group from the nitrogen atom. nih.gov This occurs through the formation of an amine radical cation followed by rapid ring opening of the cyclopropane (B1198618). nih.gov Investigating similar transformations with this compound could unveil novel reaction pathways and provide access to new molecular scaffolds.

Furthermore, the photochemical properties of N-aryl cyclopropylamines are ripe for exploration. Recent research has demonstrated a formal photochemical [3+2] cycloaddition of N-aryl cyclopropylamines with α,β-unsaturated carbonyl systems without the need for external photocatalysts. chemrxiv.org Subjecting this compound to similar photochemical conditions could lead to the synthesis of novel polycyclic N-heterocycles with potential applications in medicinal chemistry.

The presence of the two amine groups also opens the door to the synthesis of a wide array of heterocyclic compounds. While the formation of benzimidazoles is a well-established reaction of o-phenylenediamines, exploring reactions with other bifunctional reagents could lead to the discovery of new heterocyclic systems with unique properties. nih.gov

Integration into Flow Chemistry and Automation for Enhanced Synthesis

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes, including improved safety, scalability, and reproducibility. The application of these technologies to the synthesis and derivatization of this compound represents a significant leap forward.

The synthesis of heterocyclic compounds, which are common derivatives of diamines, has been successfully translated to flow chemistry systems. durham.ac.uk For example, the automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines from primary amines has been reported, demonstrating the feasibility of multi-step sequences in a flow setup. nih.gov A similar approach could be envisioned for the multi-step synthesis of complex molecules starting from this compound.

The benefits of flow chemistry include precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. Furthermore, the use of packed-bed reactors with solid-supported reagents or catalysts can simplify purification and enable catalyst recycling, aligning with the principles of green chemistry.

TechnologyPotential Application for this compoundKey Advantages
Continuous Flow Synthesis Multi-step synthesis of complex derivatives and heterocyclic systems.Enhanced safety, scalability, reproducibility, and process control. durham.ac.uknih.gov
Automated Synthesis Platforms High-throughput screening of reaction conditions and synthesis of compound libraries.Increased efficiency, rapid optimization, and discovery of new reactions.
Solid-Supported Reagents/Catalysts In-line purification and catalyst recycling in flow systems.Simplified workup, reduced waste, and improved catalyst longevity.

Theoretical Predictions Guiding Experimental Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding experimental design. Applying theoretical methods to this compound can provide valuable insights into its reactivity and electronic structure.

DFT calculations can be employed to study the reaction mechanisms of potential transformations, such as the aforementioned cyclopropyl group cleavage or photochemical cycloadditions. By calculating the energies of intermediates and transition states, researchers can predict the feasibility of a proposed reaction pathway and identify potential side reactions. chemrxiv.org

Furthermore, computational studies can elucidate the electronic properties of this compound and its derivatives. For instance, DFT has been used to study the antioxidant effectiveness of substituted p-phenylenediamines by analyzing their coordination ability with metal ions. doi.org Similar studies on the subject compound could reveal potential applications in materials science or as a ligand in catalysis.

The combination of machine learning with quantum chemistry is an emerging paradigm that can accelerate the discovery of new reactions and molecules. researchgate.netacs.org By training machine learning models on datasets of known reactions, it may be possible to predict novel and unprecedented transformations for this compound, opening up entirely new avenues of chemical space.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-N1-cyclopropylbenzene-1,2-diamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation (e.g., chlorination or bromination) of a benzene-1,2-diamine precursor followed by cyclopropane substitution. For example, selective chlorination at the 5th position can be achieved using N-chlorosuccinimide (NCS) in acetic acid under reflux (60–80°C). Cyclopropyl group introduction often employs nucleophilic substitution with cyclopropylamine in the presence of a base like K₂CO₃ in DMF at 100–120°C . Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol.

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl CH₂ protons at δ 0.6–1.2 ppm, aromatic protons at δ 6.5–7.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 211.06 for C₉H₁₁ClN₂).
  • X-ray Crystallography : For resolving stereoelectronic effects of the cyclopropyl group on the aromatic ring .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies show:

  • pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions, forming quinone derivatives via oxidation.
  • Thermal Stability : Stable up to 150°C in inert atmospheres (N₂/Ar); decomposition observed at >200°C.
  • Storage Recommendations : Store at –20°C in amber vials under anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can experimental design (e.g., factorial design) optimize reaction conditions for scale-up synthesis?

  • Methodological Answer : A 2³ factorial design can evaluate the impact of temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃) on yield. For example:

FactorLow LevelHigh Level
X₁80°C120°C
X₂DMFDMSO
X₃5 mol%15 mol%
Response surface modeling identifies optimal conditions (e.g., 110°C, DMF, 10 mol% catalyst) to maximize yield (>85%) .

Q. How to resolve contradictions in reported biological activity data for this compound and its analogs?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell line differences) or structural isomerism. Solutions include:

  • Standardized Assays : Use isogenic cell lines and control compounds (e.g., 5-chloro-N1-methylbenzene-1,2-diamine) to benchmark activity.
  • Computational Docking : Compare binding affinities of enantiomers or regioisomers with target proteins (e.g., cytochrome P450 isoforms) .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution in the aromatic ring, highlighting the 5-chloro group as an electrophilic hotspot. Molecular dynamics simulations (100 ns trajectories) assess steric effects of the cyclopropyl group on Suzuki-Miyaura coupling efficiency .

Q. How does the cyclopropyl group influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : The cyclopropyl ring induces ring strain, enhancing electron donation to the benzene ring. This directs electrophiles (e.g., NO₂⁺) to the para position relative to the chloro group. Comparative studies with N1-ethyl analogs show a 30% increase in para-substitution yield due to cyclopropane’s unique stereoelectronic effects .

Q. What strategies mitigate side reactions during halogenation or amination steps?

  • Methodological Answer :

  • Halogenation : Use radical inhibitors (e.g., TEMPO) to suppress over-halogenation.
  • Amination : Employ slow addition of cyclopropylamine to minimize dimerization.
  • In Situ Monitoring : Real-time FTIR tracks intermediate formation (e.g., imine byproducts) for timely quenching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.